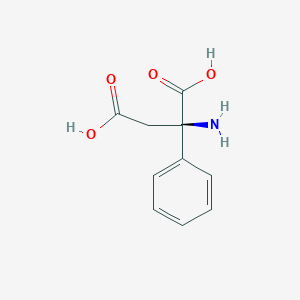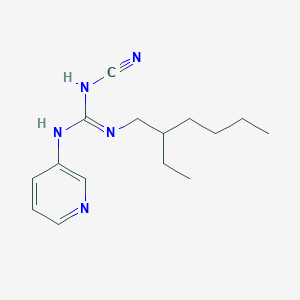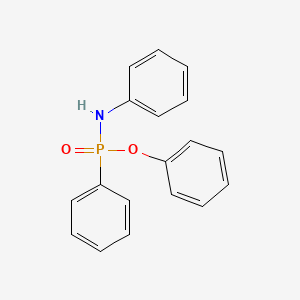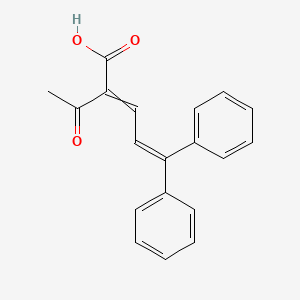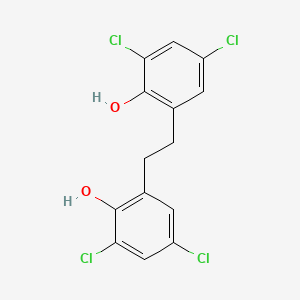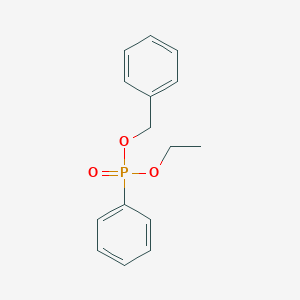![molecular formula C21H20N4O2 B14617017 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea CAS No. 60903-54-0](/img/structure/B14617017.png)
1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea is an organic compound with a complex structure that includes multiple aromatic rings and urea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-nitroaniline with phenyl isocyanate to form an intermediate, which is then reduced and further reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-Methyl-5-(methylcarbamoylamino)phenyl]-3-phenylurea
- 1-[2-Methyl-5-(ethylcarbamoylamino)phenyl]-3-phenylurea
Comparison: 1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea is unique due to its specific substitution pattern and the presence of phenylcarbamoylamino groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. For example, the phenylcarbamoylamino group may enhance binding affinity to certain enzymes or receptors, making it more effective in specific applications.
Eigenschaften
CAS-Nummer |
60903-54-0 |
|---|---|
Molekularformel |
C21H20N4O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-[2-methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea |
InChI |
InChI=1S/C21H20N4O2/c1-15-12-13-18(24-20(26)22-16-8-4-2-5-9-16)14-19(15)25-21(27)23-17-10-6-3-7-11-17/h2-14H,1H3,(H2,22,24,26)(H2,23,25,27) |
InChI-Schlüssel |
NSDKIWZRRHZNEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

